molecular formula C21H27N3O5S2 B2871498 N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898368-82-6

N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2871498
M. Wt: 465.58
InChI Key: SMRUBZRGZZDNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
BenchChem offers high-quality N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One area of research involves the development of new compounds for photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells upon light activation. A study on "zinc phthalocyanine" derivatives, which are related to the structural motif of the compound , highlights their potential in PDT due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). These features make them suitable for cancer treatment through Type II photosensitization mechanisms.

Synthesis and Molecular Docking

Another aspect of research involves the synthesis of novel compounds and their evaluation through molecular docking studies, which can predict how well a compound might bind to a specific protein target. For example, research on novel "benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines" derived from certain core structures has shown these compounds to have anti-inflammatory and analgesic activities, potentially through COX-2 inhibition, which could be relevant for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antagonist Discovery for G Protein-Coupled Receptors

Compounds with specific structural features can also be explored as antagonists for G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The discovery of potent antagonists for NPBWR1 (GPR7), a GPCR, highlights the potential of such research in identifying new therapeutic targets (Romero et al., 2012).

Corrosion Inhibition in Metals

Research into the corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations is another area where similar compounds may find application. Such studies can lead to the development of new materials or coatings that prevent corrosion, extending the life of metal components in various industries (Kaya et al., 2016).

properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-29-18-8-4-6-16(14-18)15-23-21(26)20(25)22-11-10-17-7-2-3-12-24(17)31(27,28)19-9-5-13-30-19/h4-6,8-9,13-14,17H,2-3,7,10-12,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRUBZRGZZDNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.